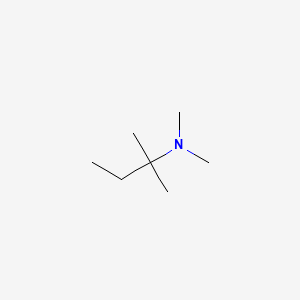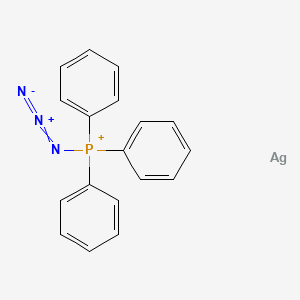
Azido(triphenyl)phosphanium;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido(triphenyl)phosphanium;silver is a compound that combines the azido group (–N₃) with triphenylphosphine and silver
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of azido(triphenyl)phosphanium;silver typically involves the reaction of triphenylphosphine with an azide source, such as sodium azide, in the presence of a silver salt. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions
Azido(triphenyl)phosphanium;silver undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Copper(I) for cycloaddition reactions.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Applications De Recherche Scientifique
Azido(triphenyl)phosphanium;silver has several scientific research applications:
Organic Synthesis: Used in the synthesis of various heterocycles and as a reagent in the Staudinger reaction.
Materials Science:
Bioconjugation: Utilized in Staudinger ligation for labeling biomolecules.
Mécanisme D'action
The mechanism of action of azido(triphenyl)phosphanium;silver primarily involves the reactivity of the azido group. In the Staudinger reaction, triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then loses nitrogen to form an iminophosphorane. This intermediate can further react to form various products, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug.
Propriétés
Numéro CAS |
61062-63-3 |
|---|---|
Formule moléculaire |
C18H15AgN3P+ |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
azido(triphenyl)phosphanium;silver |
InChI |
InChI=1S/C18H15N3P.Ag/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
Clé InChI |
YXSWUVOLCBBIBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


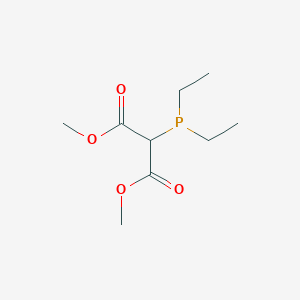
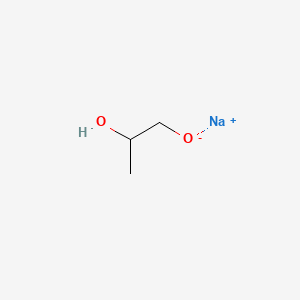

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)

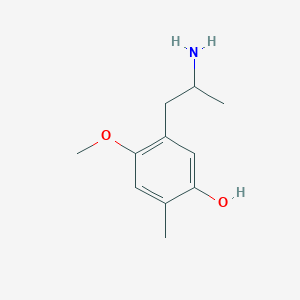
![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)

